(S,R,S)-Ahpc-C4-NH2 belongs to the class of small molecules known as E3 ligase ligands and is specifically classified as a PROTAC (PROteolysis TArgeting Chimeras) linker. PROTACs are innovative therapeutic agents that utilize the ubiquitin-proteasome system to promote the degradation of target proteins, presenting a novel approach in drug discovery and development .
The synthesis of (S,R,S)-Ahpc-C4-NH2 typically involves several key steps to ensure the correct stereochemistry and functionalization:
The molecular structure of (S,R,S)-Ahpc-C4-NH2 features multiple functional groups that contribute to its biological activity:
The three-dimensional conformation of (S,R,S)-Ahpc-C4-NH2 can be analyzed using techniques such as X-ray crystallography or NMR spectroscopy to provide insight into its spatial arrangement and interactions with biological targets.
(S,R,S)-Ahpc-C4-NH2 can participate in various chemical reactions, including:
These reactions are essential for modifying the compound for specific applications in drug development and research.
(S,R,S)-Ahpc-C4-NH2 primarily acts as a ligand for the VHL E3 ubiquitin ligase.
The compound binds specifically to the VHL protein, which plays a crucial role in tagging target proteins for degradation via ubiquitination.
Upon binding, (S,R,S)-Ahpc-C4-NH2 facilitates the recognition of target proteins by VHL, leading to their ubiquitination and subsequent degradation by the proteasome. This mechanism is particularly valuable for targeting "undruggable" proteins involved in various diseases .
The primary biochemical pathway influenced by this compound is the ubiquitin-proteasome system, which is vital for maintaining cellular homeostasis by regulating protein levels .
(S,R,S)-Ahpc-C4-NH2 has diverse applications across several scientific fields:
Targeted Protein Degradation (TPD) represents a transformative approach in therapeutic intervention, moving beyond traditional occupancy-based inhibition toward event-driven catalytic elimination of disease-causing proteins. This paradigm leverages cellular proteolytic machinery—primarily the ubiquitin-proteasome system (UPS) and lysosomal pathways—to achieve precise degradation of specific proteins. Unlike small-molecule inhibitors that merely block protein activity, TPD agents like PROteolysis-TArgeting Chimeras (PROTACs) facilitate complete removal of target proteins, offering advantages for "undruggable" targets lacking defined active sites and overcoming drug resistance mechanisms [1] [5].
The UPS is a highly regulated enzymatic cascade responsible for intracellular protein homeostasis. Its core components include:
Table 1: Key UPS Components in TPD
Component | Function | Relevance to TPD |
---|---|---|
E1 Enzymes | Ubiquitin activation | Not targetable; initiates ubiquitin cascade |
E2 Enzymes | Ubiquitin conjugation | Limited specificity; rarely targeted |
E3 Ligases | Substrate recognition | Primary TPD targets (e.g., VHL, CRBN) |
26S Proteasome | Ubiquitinated protein degradation | Executes final proteolysis |
Ubiquitination involves covalent attachment of polyubiquitin chains (typically K48-linked) to lysine residues of substrates, marking them for degradation by the 26S proteasome—a multi-subunit protease complex [2] [9]. This hierarchical system enables PROTACs to hijack E3 ligases for targeted ubiquitination of disease-relevant proteins, followed by proteasomal recycling of both ubiquitin and the PROTAC molecule [5] [10].
E3 ligases serve as the linchpin in PROTAC efficacy, with their tissue distribution, subcellular localization, and substrate recruitment mechanisms dictating degradation profiles. Key considerations include:
Table 2: Clinically Exploited E3 Ligases in PROTACs
E3 Ligase | Ligand | Clinical Stage | Key Features |
---|---|---|---|
VHL | (S,R,S)-AHPC derivatives | Phase I/II (e.g., KT-253) | Hypoxia pathway regulation; cytosolic/nuclear localization |
CRBN | Thalidomide analogs | Phase II/III (e.g., ARV-110) | Immunomodulatory activity; broad substrate range |
MDM2 | Nutlin-3 derivatives | Preclinical/Phase I | p53 regulator; tumor-selective degradation |
IAPs | Bestatin/LCL-161 | Preclinical | Apoptosis regulation; "SNIPER" degraders |
VHL (Von Hippel-Lindau) emerges as a particularly versatile recruiter due to its ubiquitous expression and well-characterized interaction with hydroxylated HIF-1α. PROTACs incorporating VHL ligands demonstrate enhanced degradation kinetics and selectivity for targets like BRD4 and ERRα [1] [3] [10].
(S,R,S)-AHPC-C4-NH2 (chemical synonyms: VH032-C4-NH2; PROTAC linker 5) is a specialized ligand-linker conjugate designed for VHL-directed PROTACs. Its structure comprises:
Table 3: Chemical Profile of (S,R,S)-AHPC-C4-NH2
Property | Value | Significance |
---|---|---|
Chemical Formula | C₂₇H₄₀ClN₅O₄S | Hydrochloride salt enhances solubility |
Molecular Weight | 566.16 Da | Optimal for cell permeability |
CAS Registry | 2245697-83-8 | Unique identifier |
Purity | ≥95% | Suitable for biochemical studies |
Solubility | ≥50 mg/mL in H₂O | Facilitates in vitro assays |
The rational design of this conjugate stems from structure-activity relationship (SAR) studies of VHL inhibitors. Initial peptidic ligands (e.g., ALAPYIP) suffered poor cell permeability. Optimization yielded VH032—a peptidomimetic with improved bioavailability—further refined via capping group modifications (e.g., fluoro-/cyano-cyclopropyl) to generate the (S,R,S)-AHPC scaffold [3] [10]. The C4 linker length was empirically determined to minimize steric hindrance in ternary complex formation while enabling efficient ubiquitin transfer to diverse targets like EED (Embryonic Ectoderm Development) protein [4] [8].
In PROTAC synthesis, the primary amine of (S,R,S)-AHPC-C4-NH2 enables coupling to carboxylic acid-containing target ligands via amide bond formation or to electrophiles via nucleophilic substitution. This modularity underpins its utility in degrading structurally diverse proteins, exemplified by its incorporation into EED-targeted PROTACs that degrade polycomb repressive complex 2 (PRC2) components [8].
CAS No.: 18766-67-1
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7